5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with appropriate reagents. One common method includes the reaction with cinnamonitriles and enaminones in pyridine at elevated temperatures under controlled microwave heating conditions . This method ensures high yield and regioselectivity in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit DNA gyrase and secreted aspartic protease, leading to antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and down-regulating ERK2 protein .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazoloquinolines
Uniqueness
5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of a methoxyphenyl group and a carbonitrile group, which confer distinct biological activities and chemical properties. Its ability to act as a versatile building block for synthesizing various derivatives further enhances its significance in scientific research .
Properties
Molecular Formula |
C14H10N4O |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4O/c1-19-12-4-2-3-10(7-12)13-5-6-18-14(17-13)11(8-15)9-16-18/h2-7,9H,1H3 |
InChI Key |
ZKIQSFUKVYHSID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N |
Origin of Product |
United States |
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